Lipophilicity Differentiation: 6-Ethynyl-2-azaspiro[3.3]heptane (LogP 0.57) vs. 6-Ethynyl-1-azaspiro[3.3]heptane (LogP 0.45)
The 2-aza regioisomer (6-ethynyl-2-azaspiro[3.3]heptane) exhibits a computed LogP of 0.57, which is 0.12 log units higher than its 1-aza counterpart (6-ethynyl-1-azaspiro[3.3]heptane, LogP = 0.45, CAS 2287287-60-7) [1]. This ΔLogP of +0.12 places the 2-aza scaffold closer to the optimal lipophilicity range for oral bioavailability (LogP 1–3) while retaining sufficient polarity for aqueous solubility. Both isomers share identical molecular formula (C₈H₁₁N), molecular weight (121.18 Da), and Fsp³ (0.75), isolating the nitrogen position as the sole structural variable responsible for the observed lipophilicity difference . In the broader context of matched-pair analyses, N-linked 2-azaspiro[3.3]heptanes consistently increase experimental logD₇.₄ by +0.2 to +0.5 units relative to the corresponding piperidines, whereas 2-oxa-6-azaspiro[3.3]heptanes decrease logD₇.₄ by −0.17 to −0.75, demonstrating that the 2-aza scaffold occupies a distinct and predictable lipophilicity space [2].
| Evidence Dimension | Computed LogP (partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.57 (6-ethynyl-2-azaspiro[3.3]heptane, CAS 2383936-47-6) |
| Comparator Or Baseline | LogP = 0.45 (6-ethynyl-1-azaspiro[3.3]heptane, CAS 2287287-60-7) |
| Quantified Difference | ΔLogP = +0.12 (2-aza more lipophilic than 1-aza) |
| Conditions | Computed LogP values reported by vendor databases (ChemSpace for 2-aza; Fluorochem for 1-aza) |
Why This Matters
The 2-aza regioisomer provides a measurable lipophilicity advantage over the 1-aza isomer, which directly influences membrane permeability, CNS penetration potential, and oral absorption characteristics in drug discovery programs — making it the preferred choice when modestly higher LogP is desired without increasing molecular weight or altering the ethynyl functional handle.
- [1] ChemSpace. 6-Ethynyl-2-azaspiro[3.3]heptane – Product Properties (CSMB00135078718). LogP 0.57. Accessed 2026-05-02. View Source
- [2] Degorce, S. L.; Bodnarchuk, M. S.; Cumming, I. A.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2019, 10 (8), 1198–1204. DOI: 10.1021/acsmedchemlett.9b00248. View Source
